molecular formula C9H11F3N2O2S B2620708 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 937597-59-6

2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2620708
CAS RN: 937597-59-6
M. Wt: 268.25
InChI Key: JGOHIIAYFYGFHL-UHFFFAOYSA-N
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Description

The compound “2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” contains several functional groups. The “2-(Butylamino)” part suggests the presence of an amine group attached to a butyl group. The “4-(trifluoromethyl)” part indicates a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms. The “1,3-thiazole” is a heterocyclic compound containing a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms. The “5-carboxylic acid” part indicates a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced through a trifluoromethylation reaction . The thiazole ring could be formed through a cyclization reaction . The exact synthetic route would depend on many factors, including the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring would add rigidity to the structure. The electronegative fluorine atoms in the trifluoromethyl group could potentially influence the compound’s reactivity and its interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in reactions involving nucleophilic substitution or condensation . The carboxylic acid group could undergo reactions such as esterification or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amine and carboxylic acid could increase the compound’s solubility in polar solvents . The trifluoromethyl group could potentially influence the compound’s lipophilicity, which could affect its behavior in biological systems .

Scientific Research Applications

Synthetic Studies and Peptide Isomerization

One application of thiazole derivatives in scientific research is in synthetic studies related to peptides. For example, research on thiazoline peptides has highlighted the racemization and epimerization of amino acid residues connected to the thiazoline ring, demonstrating the chemical behavior of thiazole derivatives during peptide synthesis (Hirotsu, Shiba, & Kaneko, 1970).

Acid-Responsive Absorption and Emission

Thiazole compounds have been shown to exhibit clear halochromism and halofluorism, changing their absorption and emission properties in response to Brønsted and Lewis acids. This property enables the emission of white light from a single fluorescent dye by adjusting the ratio of dye and a Lewis acid, demonstrating their potential in materials science and optical applications (Yamaguchi, Murai, Guo, Sasamori, & Tokitoh, 2016).

pH Sensing and Fluorescent Chemosensors

Benzothiazole-based luminogens have been developed for highly sensitive physiological pH sensing. These compounds exhibit reversible acid/base-switched emission transitions and are suitable for detecting pH fluctuations in biosamples and neutral water samples, showcasing the utility of thiazole derivatives in biochemical sensing technologies (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).

Photophysical Properties and Organic Electronics

Research into the synthesis and photophysical properties of 5-N-arylamino-4-methylthiazoles has revealed their potential in organic electronics. The introduction of various substituents can induce significant changes in fluorescence, suggesting applications in light-emitting devices and sensors (Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, & Yashita, 2017).

Mechanism of Action

Mode of Action

The mode of action of 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is currently unknown. It’s possible that the trifluoromethyl group plays a role in its interaction with its targets .

Biochemical Pathways

The biochemical pathways affected by This compound Trifluoromethyl-containing compounds are known to be involved in various transformations in the research and development of drugs, agrochemicals, and functional materials .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on biological systems. For example, compounds containing amine groups can sometimes be irritants or have toxic effects .

Future Directions

The study of this compound could potentially contribute to various areas of research. For example, the development of new synthetic methods could enable the production of this compound and related structures more efficiently . Additionally, if this compound has biological activity, it could be studied as a potential drug .

properties

IUPAC Name

2-(butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-2-3-4-13-8-14-6(9(10,11)12)5(17-8)7(15)16/h2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOHIIAYFYGFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C(S1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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